The synthesis of methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate typically involves several key steps:
The molecular structure of methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate features several important components:
CC1=C(SC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)OC
QYCQNXGCCPPUIT-UHFFFAOYSA-N
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate can undergo various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis.
The mechanism by which methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate exerts its effects largely depends on its application in medicinal chemistry or agricultural chemistry:
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate exhibits several notable physical and chemical properties:
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate has significant applications in various fields:
This compound exemplifies how structural complexity can lead to diverse applications across scientific disciplines, particularly in drug discovery and agricultural innovation.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: